molecular formula C10H10FNO2 B7900164 N-cyclopropyl-2-fluoro-4-hydroxybenzamide

N-cyclopropyl-2-fluoro-4-hydroxybenzamide

Cat. No.: B7900164
M. Wt: 195.19 g/mol
InChI Key: ZNDLFYJJEGNDBN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-cyclopropyl-2-fluoro-4-hydroxybenzamide involves several steps. The synthetic route typically includes the reaction of cyclopropylamine with 2-fluoro-4-hydroxybenzoic acid under specific conditions to form the desired product . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

N-cyclopropyl-2-fluoro-4-hydroxybenzamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cyclopropyl-2-fluoro-4-hydroxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-fluoro-4-hydroxybenzamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved. For example, it may inhibit or activate specific enzymes, leading to changes in cellular processes .

Comparison with Similar Compounds

N-cyclopropyl-2-fluoro-4-hydroxybenzamide can be compared with other similar compounds, such as:

    Benzamide derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Fluoro-substituted compounds: These compounds contain fluorine atoms, which can significantly impact their reactivity and interactions with biological targets.

    Cyclopropyl-containing compounds: The presence of a cyclopropyl group can influence the compound’s stability and reactivity.

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-cyclopropyl-2-fluoro-4-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO2/c11-9-5-7(13)3-4-8(9)10(14)12-6-1-2-6/h3-6,13H,1-2H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNDLFYJJEGNDBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=C(C=C(C=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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